molecular formula C19H19NO3S2 B6477401 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3,4-dimethoxybenzamide CAS No. 2640979-29-7

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3,4-dimethoxybenzamide

Cat. No.: B6477401
CAS No.: 2640979-29-7
M. Wt: 373.5 g/mol
InChI Key: SCLSXMKVDLOWRI-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-3,4-dimethoxybenzamide is a synthetic benzamide derivative featuring a 3,4-dimethoxy-substituted benzamide core linked via an ethyl chain to a 2,2'-bithiophene moiety. The bithiophene group confers extended π-conjugation, which may enhance electronic properties and influence biological interactions, such as binding to proteins or nucleic acids.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S2/c1-22-15-7-5-13(12-16(15)23-2)19(21)20-10-9-14-6-8-18(25-14)17-4-3-11-24-17/h3-8,11-12H,9-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLSXMKVDLOWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3,4-dimethoxybenzamide typically involves the following steps:

    Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Attachment of the Ethyl Linker: The bithiophene unit is then functionalized with an ethyl group through a Friedel-Crafts alkylation reaction.

    Formation of the Benzamide Structure: The final step involves the reaction of the ethyl-bithiophene intermediate with 3,4-dimethoxybenzoic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3,4-dimethoxybenzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bithiophene moiety can participate in π-π stacking interactions, while the benzamide structure can form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Table 1: Structural Features of Selected 3,4-Dimethoxybenzamide Derivatives

Compound Name Core Structure Key Substituents/Linkers Bithiophene Presence Reference
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-3,4-dimethoxybenzamide Benzamide + ethyl linker 2,2'-Bithiophene at ethyl terminus Yes -
N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide Benzamide + aryl linker Allylcarbamoyl, 4-Cl-phenyl No
(Z)-N-(3-(2-(4,8-Dimethyl-2-oxochromen-7-yloxy)acetyl)hydrazinyl)-3,4-dimethoxybenzamide (6a) Benzamide + chromenyl-hydrazine Chromenyloxy, fluorophenyl No
5-(4-Hydroxy-3-methoxybutynyl)-2,2'-bithiophene (1) Bithiophene Hydroxy-methoxybutynyl side chain Yes

Key Observations :

  • The bithiophene moiety in the target compound is rare among benzamide derivatives but is structurally analogous to natural bithiophenes isolated from Echinops grijisii, which exhibit anti-inflammatory properties .

Key Observations :

  • Alkylation reactions (e.g., ) yield 59–96%, influenced by steric hindrance and reaction conditions .
  • Natural bithiophenes () are often isolated via chromatography, but synthetic routes (e.g., Stille coupling in ) enable precise functionalization.

Key Observations :

  • The 3,4-dimethoxybenzamide group is associated with diverse activities, likely due to its hydrogen-bonding capacity and hydrophobic interactions.
  • Bithiophene-containing compounds (e.g., ) show anti-inflammatory effects, suggesting the target compound may share similar pathways .

Physicochemical Properties

Limited data exist for the target compound, but analogs provide insights:

Table 4: Physicochemical Properties of Analogs

Compound Name Melting Point/State Solubility Traits Reference
(Z)-N-(3-(Chromenyloxy-acetyl)hydrazinyl)-3,4-dimethoxybenzamide (6a) 236–238°C (solid) Likely polar (DMF-soluble)
N-(2-((3-(1,3-Dioxolanyl)propyl)ethyl)amino)ethyl)-5-fluoropropyl-2,3-dimethoxybenzamide (4a) Yellow oil Lipophilic (oil form)
5-Acetyl-2,2'-bithiophene (5) Not specified Moderate organic solubility

Key Observations :

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